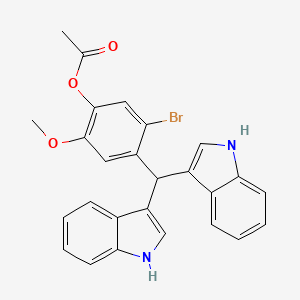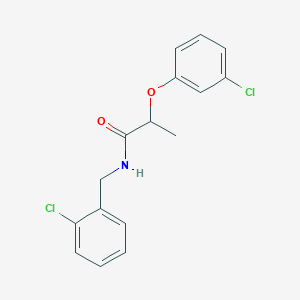![molecular formula C19H26N2O4S B4075804 N-[1-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4075804.png)
N-[1-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising results in the treatment of various diseases. In
Wirkmechanismus
ADX-10059 exerts its pharmacological effects by selectively blocking the TRPV1 channel. This channel is expressed on sensory neurons and is involved in the perception of pain and inflammation. ADX-10059 binds to a specific site on the channel and prevents its activation by various stimuli, such as heat, capsaicin, and acid. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
ADX-10059 has been shown to have a good safety profile and is well-tolerated in animal models and human clinical trials. It has been found to have a good pharmacokinetic profile, with a half-life of approximately 10 hours in humans. ADX-10059 has been shown to reduce pain and inflammation in animal models of inflammatory pain and osteoarthritis. It has also been studied for its potential use in the treatment of migraine, irritable bowel syndrome, and other conditions associated with TRPV1 channel activation.
Vorteile Und Einschränkungen Für Laborexperimente
ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, there are also some limitations to using ADX-10059 in lab experiments. It is a relatively expensive drug, and its synthesis requires specialized equipment and expertise. It may also have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on ADX-10059. One area of interest is the development of more potent and selective TRPV1 channel blockers. Another area of interest is the investigation of the potential use of ADX-10059 in the treatment of other conditions, such as neuropathic pain and cancer. Additionally, the development of more effective drug delivery systems could improve the efficacy and safety of ADX-10059. Overall, ADX-10059 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
ADX-10059 has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit potent inhibitory effects on the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. ADX-10059 has been shown to reduce pain and inflammation in animal models of inflammatory pain and osteoarthritis. It has also been studied for its potential use in the treatment of migraine, irritable bowel syndrome, and other conditions associated with TRPV1 channel activation.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-12-3-4-17(21(22)23)8-18(12)26(24,25)20-13(2)19-9-14-5-15(10-19)7-16(6-14)11-19/h3-4,8,13-16,20H,5-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQVOCALHAGENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4075724.png)
![1-[2-(2-allyl-4-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4075730.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075737.png)



![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)
![1-[2-(4-iodophenoxy)ethyl]piperazine oxalate](/img/structure/B4075790.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075817.png)

![N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4075832.png)
